N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide
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Overview
Description
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene-2-sulfonamide core linked to a 6-phenylpyridazin-3-yl group through an oxyethyl chain. Its distinct molecular architecture makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonamide and 6-phenylpyridazin-3-yl intermediates. These intermediates are then linked through an oxyethyl chain using specific reagents and conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Palladium(II) acetate: Employed as a catalyst in organic synthesis.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with applications in flexible plastic manufacturing.
Uniqueness
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-29(27,20-11-10-17-6-4-5-9-19(17)16-20)23-14-15-28-22-13-12-21(24-25-22)18-7-2-1-3-8-18/h1-13,16,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLELAHKPOGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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